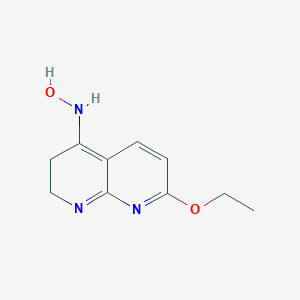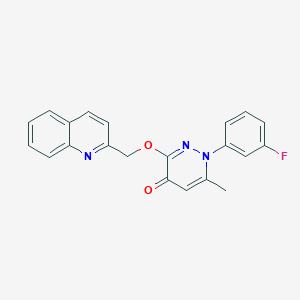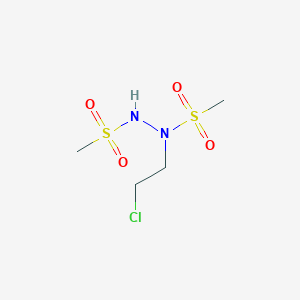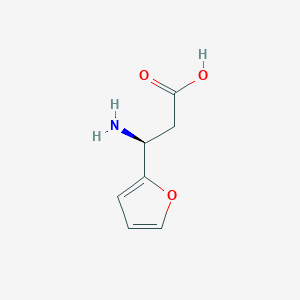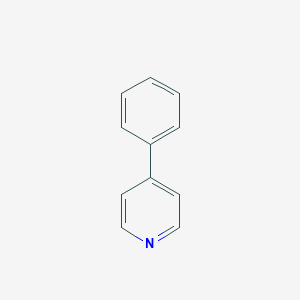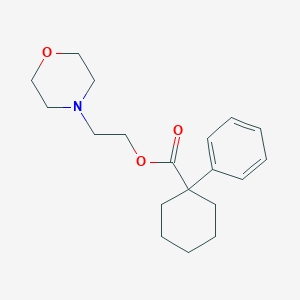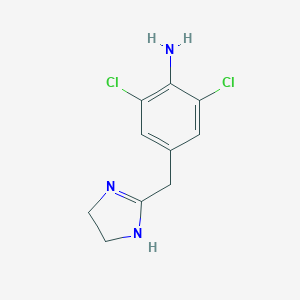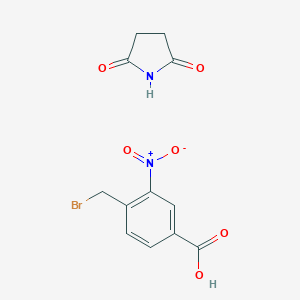
4-Bromomethyl-3-nitrobenzoic acid succinimide ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Bromomethyl-3-nitrobenzoic acid succinimide ester is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. This compound is a derivative of 4-bromomethyl-3-nitrobenzoic acid and succinimide ester, and it has been synthesized using various methods. The purpose of
Mécanisme D'action
The mechanism of action of 4-Bromomethyl-3-nitrobenzoic acid succinimide ester involves the reaction of the bromomethyl group with the amino groups of proteins. This reaction results in the formation of a stable amide bond, which allows for the labeling of proteins. The labeled proteins can be identified and quantified using mass spectrometry, allowing for the analysis of different proteins and their expression levels.
Effets Biochimiques Et Physiologiques
The biochemical and physiological effects of 4-Bromomethyl-3-nitrobenzoic acid succinimide ester have not been extensively studied. However, it has been reported that this compound does not have any significant toxic effects on cells or tissues. Additionally, it has been shown to be stable under various conditions, allowing for its use in different research applications.
Avantages Et Limitations Des Expériences En Laboratoire
One of the significant advantages of using 4-Bromomethyl-3-nitrobenzoic acid succinimide ester is its ability to label proteins selectively. This compound reacts with the amino groups of proteins, allowing for the identification and quantification of different proteins. Additionally, it is stable under various conditions, allowing for its use in different research applications. However, one of the limitations of using this compound is its high cost, which may limit its use in some research applications.
Orientations Futures
There are several future directions for the use of 4-Bromomethyl-3-nitrobenzoic acid succinimide ester. One of the potential applications is in the field of drug discovery, where it can be used to identify and quantify different proteins involved in various diseases. Additionally, it can be used in the development of new diagnostic tools and therapies. Another potential application is in the field of environmental science, where it can be used to monitor and quantify different proteins in environmental samples. Overall, the future directions for the use of 4-Bromomethyl-3-nitrobenzoic acid succinimide ester are vast, and further research is needed to explore its potential applications in different fields.
Conclusion:
In conclusion, 4-Bromomethyl-3-nitrobenzoic acid succinimide ester is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. This compound has been synthesized using various methods and has been used in proteomics for the identification and quantification of different proteins. Its mechanism of action involves the reaction with the amino groups of proteins, resulting in the formation of a stable amide bond. The advantages of using this compound include its ability to label proteins selectively and its stability under various conditions. However, its high cost may limit its use in some research applications. The future directions for the use of 4-Bromomethyl-3-nitrobenzoic acid succinimide ester are vast, and further research is needed to explore its potential applications in different fields.
Méthodes De Synthèse
The synthesis of 4-Bromomethyl-3-nitrobenzoic acid succinimide ester has been reported in various research articles. One of the commonly used methods involves the reaction of 4-bromomethyl-3-nitrobenzoic acid with succinimide ester in the presence of N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP). The reaction is carried out in a solvent such as dichloromethane, and the product is obtained after purification using column chromatography.
Applications De Recherche Scientifique
4-Bromomethyl-3-nitrobenzoic acid succinimide ester has been used in various scientific research applications. One of the significant applications is in the field of proteomics, where it is used as a labeling reagent for the identification and quantification of proteins. This compound reacts with the amino groups of proteins, resulting in the formation of a stable amide bond. The labeled proteins can be separated and identified using mass spectrometry, allowing for the identification of different proteins and their expression levels.
Propriétés
Numéro CAS |
141884-92-6 |
|---|---|
Nom du produit |
4-Bromomethyl-3-nitrobenzoic acid succinimide ester |
Formule moléculaire |
C12H11BrN2O6 |
Poids moléculaire |
359.13 g/mol |
Nom IUPAC |
4-(bromomethyl)-3-nitrobenzoic acid;pyrrolidine-2,5-dione |
InChI |
InChI=1S/C8H6BrNO4.C4H5NO2/c9-4-6-2-1-5(8(11)12)3-7(6)10(13)14;6-3-1-2-4(7)5-3/h1-3H,4H2,(H,11,12);1-2H2,(H,5,6,7) |
Clé InChI |
KJOBWXQEWWRKTA-UHFFFAOYSA-N |
SMILES |
C1CC(=O)NC1=O.C1=CC(=C(C=C1C(=O)O)[N+](=O)[O-])CBr |
SMILES canonique |
C1CC(=O)NC1=O.C1=CC(=C(C=C1C(=O)O)[N+](=O)[O-])CBr |
Autres numéros CAS |
141884-92-6 |
Synonymes |
4-bromomethyl-3-nitrobenzoic acid succinimide ester BNBA-SE |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



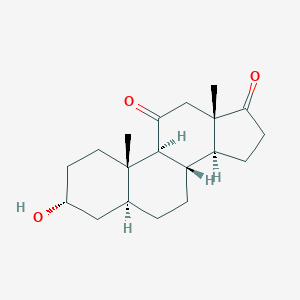
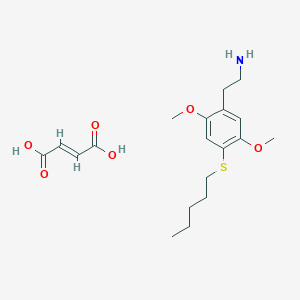
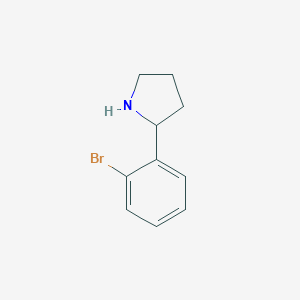
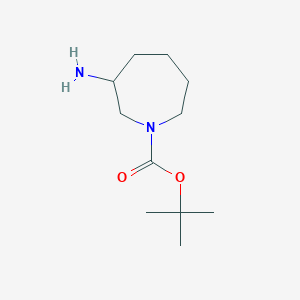
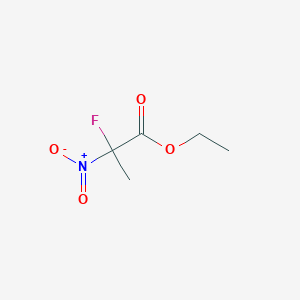
![(2R)-2-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]-3-naphthalen-2-ylpropanoic acid](/img/structure/B135579.png)
